4-Chloro-3,5-dimethylthiophenol
Description
Significance of Aryl Thiols in Contemporary Organic Synthesis and Materials Science
Aryl thiols, or thiophenols, are organic compounds containing a sulfhydryl (-SH) group attached to an aromatic ring. mdpi.com They are the sulfur analogs of phenols and are pivotal in numerous areas of chemical science. mdpi.com In organic synthesis, thiols and their corresponding thiolate anions are excellent nucleophiles, enabling the formation of carbon-sulfur bonds, which are integral to a wide array of pharmaceuticals and agrochemicals. jmaterenvironsci.com Thioethers, synthesized from thiols, are found in drugs used to treat diseases ranging from cancer to Alzheimer's. jmaterenvironsci.com
In materials science, the thiol group offers unique functionalities. It can be oxidized to form disulfide bonds, which can create cross-linked polymer networks or provide reversible linkages in stimulus-responsive materials. nih.govresearchgate.net This dynamic nature is exploited in the development of hydrogels, drug delivery systems, and self-healing polymers. nih.gov Furthermore, thiols are well-known for their ability to form self-assembled monolayers on metal surfaces, a cornerstone of nanotechnology and surface engineering.
Overview of Substituted Thiophenols: Structural Diversity and Reactivity Paradigms
The reactivity of the thiophenol scaffold can be precisely tuned by adding substituents to the aromatic ring. Electron-donating groups (like alkyl groups) and electron-withdrawing groups (like halogens) alter the acidity of the S-H bond and the nucleophilicity of the corresponding thiolate. nih.gov For instance, aryl thiols are generally more acidic than their alkyl counterparts, and this acidity is further influenced by the electronic nature of the ring substituents. nih.gov
This structural diversity allows chemists to design thiophenol derivatives for specific applications. The interplay of steric and electronic effects governs their reaction pathways, including S-alkylation, oxidation to disulfides, and participation in various coupling reactions. jmaterenvironsci.com Recent research has focused on developing new catalytic systems to activate the C-S bond itself, opening novel avenues for functionalization. nih.gov
Current Research Trajectories in Chlorinated and Alkylated Aromatic Sulfur Compounds
The incorporation of chlorine and alkyl groups onto an aromatic thiol ring creates a molecule with distinct properties. Chlorine, as a halogen, introduces polarity and can participate in specific intermolecular interactions, while also modifying the molecule's metabolic stability, a feature often exploited in drug design. nih.gov Alkyl groups can enhance solubility in organic media and provide steric control in subsequent reactions.
Current research is actively exploring these compounds. In medicinal chemistry, there is a continuous search for new chlorinated molecules as potential therapeutic agents. nih.gov In environmental science, chlorinated and sulfur-containing organic compounds are studied for their atmospheric impact. libretexts.org A significant area of synthetic research involves developing efficient and selective methods for the synthesis of these multifunctional compounds, such as the direct chlorination of thiophenols or the conversion of substituted phenols to their corresponding thiophenol derivatives. google.comlookchem.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNZNZXLHKPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3,5 Dimethylthiophenol and Analogous Thiophenol Derivatives
Established Strategies for the Introduction of Thiophenol Moieties into Chlorinated and Alkylated Aromatic Systems
Traditional methods for synthesizing thiophenols often involve multi-step processes, starting from readily available aromatic compounds. These established routes offer reliability and are well-documented in chemical literature.
Reductive Transformations of Aryl Sulfonyl Chlorides to Thiophenols
A common and effective method for preparing thiophenols is the reduction of the corresponding aryl sulfonyl chlorides. This transformation can be achieved using various reducing agents. One of the most frequently employed methods involves the use of zinc dust and a mineral acid, such as sulfuric acid. orgsyn.orggoogle.com This method is particularly advantageous as it often produces high yields of the pure thiophenol. orgsyn.org However, careful temperature control is crucial, as the reaction is exothermic and higher temperatures can lead to the formation of unwanted by-products and reduced yields. google.com The reaction is typically initiated at low temperatures (around 0°C or below) before being allowed to proceed. orgsyn.orggoogle.com
Another approach involves the use of triphenylphosphine (B44618) as the reducing agent in an organic solvent like toluene. researchgate.net This method offers an efficient and convenient route to aryl thiols from their sulfonyl chloride precursors. researchgate.net The choice of reducing agent can be critical, especially when other reducible functional groups, such as nitro groups, are present on the aromatic ring. orgsyn.org
| Reducing Agent | Conditions | Advantages | Considerations | Citation |
| Zinc dust / Sulfuric acid | Low temperature (0°C), then reflux | Good yields, pure product | Exothermic, requires careful temperature control | orgsyn.orggoogle.com |
| Triphenylphosphine | Toluene, 0°C | Efficient, convenient | Potential for phosphine (B1218219) oxide by-product | researchgate.net |
Conversion Pathways of Aryl Disulfides to Corresponding Aryl Thiols
The reduction of aryl disulfides presents another viable pathway to aryl thiols. This method is often part of a two-step process where a thiolation reaction first produces the disulfide, which is then reduced in a subsequent step. A variety of reducing agents can be employed for this conversion. For instance, after a copper-catalyzed coupling of an aryl iodide with sulfur powder to form a disulfide, the mixture can be treated directly with sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine to yield the corresponding aryl thiol in good to excellent yields. nih.govorganic-chemistry.org
The oxidation of thiols to disulfides is a reversible process. rsc.org Environmentally benign methods for this transformation have also been developed, such as using hydrogen peroxide with a catalytic amount of an iodide source. organic-chemistry.org The resulting disulfides can then be reduced back to thiols when needed. The choice of reducing agent and reaction conditions can be tailored based on the specific substrate and desired purity of the final product.
| Initial Reaction | Reducing Agent for Disulfide | Key Features | Citation |
| CuI-catalyzed coupling of aryl iodide and sulfur | Sodium borohydride (NaBH₄) or Triphenylphosphine | One-pot procedure, good to excellent yields | nih.govorganic-chemistry.org |
| Oxidation of thiols | Various reducing agents | Reversible process, allows for protection/deprotection | rsc.orgorganic-chemistry.org |
Multi-Step Preparative Routes from Precursor Aromatic Compounds
The synthesis of specifically substituted thiophenols like 4-Chloro-3,5-dimethylthiophenol often necessitates a multi-step approach starting from a suitable aromatic precursor. One of the classic methods is the Leuckart thiophenol reaction, which involves the treatment of an aryldiazonium salt with a potassium ethyl xanthogenate, followed by hydrolysis to yield the thiophenol. orgsyn.orgwikipedia.org While this method is versatile, it can be prone to side reactions. orgsyn.org
Another important multi-step route is the Newman-Kwart rearrangement. wikipedia.orgorgsyn.org In this process, a phenol (B47542) is first converted to an O-aryl dialkylthiocarbamate. wikipedia.orgorgsyn.org Subsequent heating of this intermediate induces a rearrangement to the isomeric S-aryl dialkylthiocarbamate, which can then be hydrolyzed to afford the desired thiophenol. wikipedia.orgorgsyn.org This method provides a good general route for obtaining a thiophenol from the corresponding phenol. orgsyn.org
For the synthesis of substituted thiophenols, nucleophilic aromatic substitution can also be employed. For example, halogenated benzenes with electron-withdrawing groups can react with a hydrosulfidation agent in a polar aprotic solvent to produce the corresponding thiophenol after acidification. google.com
Transition Metal-Catalyzed Thiolation Reactions of Aryl Halides
In recent decades, transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-sulfur bonds. beilstein-journals.orgnih.gov Both palladium and copper-based catalytic systems have been extensively developed for the thiolation of aryl halides. beilstein-journals.orgacsgcipr.org
Palladium-catalyzed reactions, often under Buchwald-Hartwig conditions, are highly effective for coupling aryl halides (including bromides, chlorides, and triflates) with a wide range of thiols. acsgcipr.orgcapes.gov.bracs.org The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine ligands being commonly employed. acsgcipr.org These methods are valued for their broad substrate scope and high tolerance for various functional groups. capes.gov.br
Copper-catalyzed Ullmann-type coupling reactions have also been widely used for the synthesis of aryl thiols and their derivatives. beilstein-journals.orgacsgcipr.org These reactions can be more cost-effective than their palladium counterparts. Advances in this area have led to the development of milder reaction conditions, often through the use of specific ligands such as 1,10-phenanthroline. beilstein-journals.orgnih.gov Copper-catalyzed systems have been shown to be effective for the coupling of aryl iodides and even unactivated aryl chlorides with thiols. researchgate.netnih.gov Some modern protocols even allow for these reactions to occur at room temperature or below, particularly with photo-induced methods. organic-chemistry.org
| Metal Catalyst | Typical Halides | Common Ligands | Key Advantages | Citations |
| Palladium | -Br, -Cl, -OTf | Bulky phosphines (e.g., CyPF-t-Bu, DPPF) | Broad scope, high functional group tolerance, high turnover numbers | acsgcipr.orgcapes.gov.bracs.orgorganic-chemistry.org |
| Copper | -I, -Br, -Cl | 1,10-phenanthroline, Oxalic diamides, Ethylene glycol | Cost-effective, mild conditions achievable, can be ligand-free | beilstein-journals.orgnih.govresearchgate.netnih.govorganic-chemistry.org |
Advancements in Electrochemical Synthesis of Organosulfur Compounds
Electrosynthesis is emerging as a powerful and environmentally friendly strategy in organic chemistry. rsc.orgnih.gov This approach avoids the need for chemical oxidants or reductants, instead using electrical current to drive chemical transformations. rsc.org The electrochemical synthesis of organosulfur compounds has garnered significant attention as a green and sustainable alternative to traditional methods. nih.gov
Electrochemical methods have been successfully applied to the formation of C–S bonds. For instance, an electrochemical oxidative C–H/S–H cross-coupling has been developed to construct vinyl sulfides from enamines and thiophenols in an undivided electrolytic cell. rsc.org This method is highly efficient and avoids the use of transition metal catalysts and chemical oxidants. rsc.org
Furthermore, electrochemical techniques have been used to synthesize thiocyanates from thiophenols and even to directly produce sulfonamides from thiols and amines. acs.orgacs.org While the direct electrochemical synthesis of this compound may not be explicitly documented, the principles and methodologies are broadly applicable to a range of organosulfur compounds. The field is rapidly advancing, with improvements in Faradaic efficiency and production rates making it an increasingly viable option for industrial applications. bohrium.compolyu.edu.hkresearchgate.netchina-anticorr.com
Principles of Green Chemistry Applied to Thiophenol Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of thiophenols is no exception, with several strategies being developed that align with these principles.
One key area of focus is the use of environmentally benign solvents, with water being an ideal choice. rsc.orgrsc.org For example, an efficient one-pot synthesis of benzothiazole-2-thiols has been developed using water as the solvent. rsc.orgrsc.org Similarly, some copper-catalyzed C-S bond formation reactions can be performed in water. organic-chemistry.org
Other green approaches include the development of catalyst-free and metal-free reactions. For instance, the synthesis of aryl sulfides has been achieved through the metal-free arylation of thiols with diaryliodonium salts. chemrxiv.org Additionally, methods that improve atom economy and reduce the number of synthetic steps are considered "greener." One-pot syntheses, where multiple transformations occur in the same reaction vessel, are a prime example of this. organic-chemistry.org The use of microwave irradiation and electrochemical methods also contributes to green chemistry by often reducing reaction times and energy consumption. organic-chemistry.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Thiophenol Derivatives
Vibrational Spectroscopic Analysis for Molecular Structure (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. For 4-Chloro-3,5-dimethylthiophenol, the vibrational spectrum would be characterized by contributions from the substituted benzene (B151609) ring, the methyl groups, the carbon-chlorine bond, and the thiol group.
Key expected vibrational frequencies for this compound would include:
S-H Stretching: A weak but sharp band is anticipated in the region of 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration. This is a key differentiator from its phenol (B47542) analog, which would show a broad O-H stretching band around 3200-3600 cm⁻¹.
C-S Stretching: The C-S stretching vibration is expected to appear as a weak to medium band in the 600-800 cm⁻¹ range.
Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: A series of bands are expected in the 1400-1600 cm⁻¹ region.
Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending vibrations of the two methyl groups would be present.
C-Cl Stretching: A strong band corresponding to the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, potentially overlapping with the C-S stretch.
The table below presents a hypothetical assignment of the major vibrational modes for this compound, based on known values for related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| S-H Stretch | 2550 - 2600 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Methyl C-H Stretch | 2850 - 3000 | Medium to Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Methyl C-H Bend | 1375 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
| C-Cl Stretch | 600 - 800 | Strong |
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals:
A singlet for the thiol proton (S-H). The chemical shift of this proton can vary depending on the concentration and solvent but is typically found in the range of 3.0-4.0 ppm.
A singlet for the two equivalent aromatic protons.
A singlet for the six equivalent protons of the two methyl groups.
Based on the spectrum of 4-Chloro-3,5-dimethylphenol, where the aromatic protons appear at a specific chemical shift, a similar shift can be anticipated for the thiophenol derivative. chemicalbook.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would be expected to display four signals corresponding to the four chemically non-equivalent carbon atoms in the molecule:
The carbon atom attached to the thiol group (C-SH).
The carbon atom attached to the chlorine atom (C-Cl).
The two equivalent carbon atoms attached to the methyl groups.
The two equivalent aromatic carbon atoms.
The chemical shifts in the ¹³C NMR spectrum of the analogous 4-Chloro-3,5-dimethylphenol provide a reasonable estimation for the expected shifts in the target compound. chemicalbook.com
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.0 - 4.0 | Singlet | -SH |
| ¹H | ~7.0 - 7.5 | Singlet | Aromatic CH |
| ¹H | ~2.2 - 2.4 | Singlet | -CH₃ |
| ¹³C | ~125 - 135 | - | C-SH |
| ¹³C | ~120 - 130 | - | C-Cl |
| ¹³C | ~135 - 145 | - | C-CH₃ |
| ¹³C | ~125 - 135 | - | Aromatic CH |
| ¹³C | ~20 - 25 | - | -CH₃ |
Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (molar mass: 172.67 g/mol ), the mass spectrum would exhibit a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:
Loss of a hydrogen atom from the thiol group to form the [M-H]⁺ ion.
Loss of the thiol group (-SH) to yield a chloroxylene cation.
Loss of a methyl radical (-CH₃) to form an [M-CH₃]⁺ ion.
Loss of a chlorine atom to form a dimethylthiophenol cation.
Analysis of the mass spectra of related compounds such as p-Chlorothiophenol and 3-Chlorothiophenol supports these predicted fragmentation patterns. nih.govnih.gov
| m/z | Predicted Fragment |
|---|---|
| 172/174 | [M]⁺ (Molecular Ion) |
| 171/173 | [M-H]⁺ |
| 157/159 | [M-CH₃]⁺ |
| 139 | [M-SH]⁺ |
| 137 | [M-Cl]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While a single crystal structure of this compound is not documented, studies on other thiophenol derivatives and their metal complexes reveal important structural features. These studies show that the geometry around the sulfur atom and the conformation of the molecule are influenced by the nature and position of the substituents on the benzene ring. In metal complexes, thiophenols can act as ligands, coordinating to the metal center through the sulfur atom. The resulting coordination geometry can vary from tetrahedral to octahedral, depending on the metal and other ligands present.
Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials. It is particularly useful for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point and solubility. PXRD patterns, which are plots of diffraction intensity versus the diffraction angle (2θ), serve as a fingerprint for a specific crystalline phase. While no specific polymorphic studies on this compound are reported, PXRD would be the primary method to identify and distinguish between different crystalline forms if they were to be discovered.
Surface-Sensitive Spectroscopies for Interfacial Chemical Characterization (X-ray Photoelectron Spectroscopy, Surface-Enhanced Raman Spectroscopy)
Surface-sensitive spectroscopies are crucial for studying the chemical composition and molecular orientation at interfaces.
X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound adsorbed on a surface, XPS would provide characteristic binding energies for the core level electrons of carbon (C 1s), chlorine (Cl 2p), sulfur (S 2p), and any other elements present on the substrate. The high-resolution spectra of these elements can reveal information about the chemical environment. For instance, the S 2p spectrum can distinguish between a thiol (S-H) and a thiolate (S-metal) bond, confirming the nature of the surface attachment.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique that provides greatly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces (typically gold or silver). The thiol group of thiophenols has a strong affinity for these metals, making them ideal candidates for SERS studies. The SERS spectrum of this compound would provide detailed vibrational information, allowing for the determination of the molecule's orientation on the surface. For example, the enhancement of specific vibrational modes can indicate whether the molecule is oriented perpendicular or parallel to the surface.
Chemical Reactivity and Transformation Mechanisms of Substituted Thiophenols
Mechanistic Studies of Oxidative Coupling Reactions to Disulfides
The oxidation of thiophenols to disulfides is a fundamental and common reaction. This transformation can be initiated by various oxidizing agents, including air, peroxides, and metal catalysts, as well as through photochemical processes. The general mechanism involves the formation of a thiyl radical (RS•) as a key intermediate.
The oxidative coupling of thiols to disulfides is a process of significant importance in both synthetic and biological chemistry. nih.gov The reaction generally proceeds through the formation of a thiyl radical, which then dimerizes to form the disulfide bond. nih.gov This process can be initiated through various means, including the use of chemical oxidants or photochemical irradiation. rsc.orgrsc.org
In the case of substituted thiophenols, the electronic nature of the substituents on the aromatic ring can influence the rate and efficiency of the oxidative coupling. For 4-Chloro-3,5-dimethylthiophenol, the interplay between the electron-withdrawing chloro group and the electron-donating methyl groups affects the stability of the thiophenol and the intermediate thiyl radical.
| Reactant | Product | General Conditions | Mechanistic Notes |
| Substituted Thiophenol | Symmetrical Disulfide | Air, mild oxidants, or photochemical irradiation | Formation of a thiyl radical intermediate followed by dimerization. |
| p-Chlorothiophenol | 4,4'-Dichlorodiphenyldisulfide | Photochemical irradiation | Involves excited state thiolate and neutral thiol interaction. nih.govacs.org |
Investigation of Nucleophilic and Electrophilic Reaction Pathways Involving the Thiol Group
The thiol group of this compound is a versatile functional group that can participate in both nucleophilic and electrophilic reactions.
Nucleophilic Reactivity:
The sulfur atom of the thiol group is nucleophilic due to the presence of lone pairs of electrons. In its deprotonated form, the thiolate anion (RS⁻), its nucleophilicity is significantly enhanced. Thiolates are excellent nucleophiles and readily participate in various reactions, including:
Michael Addition: Thiolates can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. acsgcipr.org This reaction is highly atom-efficient and is a common method for the formation of carbon-sulfur bonds. acsgcipr.org The reaction proceeds via the addition of the thiolate to the β-carbon of the unsaturated system.
Nucleophilic Aromatic Substitution (SNAr): The thiolate of this compound can act as a nucleophile in SNAr reactions, displacing a suitable leaving group (such as a halide) from an activated aromatic ring. acsgcipr.org The rate of this reaction is influenced by the nature of the solvent and the base used to generate the thiolate. acsgcipr.org
Electrophilic Reactivity:
While the thiol group is primarily nucleophilic, the aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the position of substitution. The two methyl groups are ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating. The combined effect of these substituents would direct incoming electrophiles to the positions ortho and para to the activating methyl groups, and meta to the deactivating chloro group. However, steric hindrance from the existing substituents may also play a significant role in determining the regioselectivity of the reaction. The reactivity of thiophene (B33073) in EAS reactions, where substitution preferably occurs at the 2-position, provides some analogy for the behavior of sulfur-containing aromatic compounds. pearson.comyoutube.com
| Reaction Type | Reactant(s) | General Product | Key Mechanistic Feature |
| Nucleophilic Addition | Thiolate + α,β-Unsaturated Carbonyl | Thioether | 1,4-Conjugate addition. acsgcipr.org |
| Nucleophilic Aromatic Substitution | Thiolate + Activated Aryl Halide | Diaryl Thioether | Formation of a Meisenheimer complex. acsgcipr.org |
| Electrophilic Aromatic Substitution | Thiophenol + Electrophile | Substituted Thiophenol | Attack of the electrophile on the electron-rich aromatic ring. |
Transition Metal-Mediated Transformations in Thiophenol Chemistry
Transition metal catalysts play a crucial role in modern organic synthesis, enabling a wide range of transformations involving thiophenols.
Transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-sulfur bonds. Palladium and copper are the most commonly used metals for this purpose.
Palladium-Catalyzed C-S Coupling: Palladium complexes, often in the presence of a suitable phosphine (B1218219) ligand, are effective catalysts for the cross-coupling of thiols with aryl halides or triflates. nih.govorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate to form a palladium-thiolate complex, and finally reductive elimination to yield the aryl sulfide (B99878) and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is critical for the efficiency of the reaction. nih.govorganic-chemistry.org While specific examples with this compound are not detailed in the literature, it is expected to be a suitable substrate for such reactions.
Copper-Catalyzed C-S Coupling: Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is another important method for the synthesis of aryl sulfides. uu.nlacs.orgorganic-chemistry.org These reactions can often be performed under ligand-free conditions. uu.nlacs.org The mechanism is thought to involve the formation of a copper-thiolate intermediate. researchgate.net Copper catalysts have been used in the regioselective synthesis of aryl sulfides from halobenzoic acids and thiols. nih.gov
Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze various transformations involving sulfur compounds. For instance, rhodium catalysts can effect the exchange of alkylthio groups between thioesters and disulfides. researchgate.net They can also catalyze the arylthiolation of active methylene (B1212753) compounds with diaryl disulfides. researchgate.net
| Catalyst System | Reactants | Product | General Reaction Type |
| Palladium/Phosphine Ligand | Thiophenol + Aryl Halide | Aryl Sulfide | Cross-coupling nih.govorganic-chemistry.org |
| Copper Salt | Thiophenol + Aryl Iodide | Aryl Sulfide | Cross-coupling (Ullmann type) uu.nlacs.orgorganic-chemistry.org |
| Rhodium Complex | Thioester + Disulfide | Exchanged Thioester | Alkylthio exchange researchgate.net |
The sulfur atom in thiophenols can act as a ligand, coordinating to transition metal centers. The formation of metal-thiolate complexes is a key step in many catalytic processes. The electronic and steric properties of the thiophenol, including the substituents on the aromatic ring, influence the stability and reactivity of these complexes. For this compound, the chloro and methyl groups will modulate the electron density on the sulfur atom, thereby affecting its coordination properties.
Photo-Induced Chemical Transformations and Their Mechanisms
Light can be used to initiate a variety of chemical reactions involving thiophenols, often leading to the formation of new bonds under mild conditions.
The photo-oxidation of thiophenol derivatives to disulfides is a well-documented process. nih.govacs.org As mentioned in section 5.1, this reaction is believed to proceed through the interaction of an excited state of the thiolate with a ground-state thiol molecule. nih.govacs.org The substituents on the aromatic ring can affect the absorption spectrum of the thiophenol and the quantum yield of the reaction. nih.govacs.org
Besides oxidative coupling, other photochemical transformations of thiophenols are possible. For instance, studies on thiophenol itself have shown that UV irradiation can lead to hydrogen atom transfer reactions, resulting in the formation of thione isomers. rsc.org This suggests that this compound could potentially undergo similar photoisomerization reactions.
| Transformation | Reactant | Product | Key Mechanistic Feature |
| Photo-oxidative Coupling | Thiophenol Derivative | Disulfide | Interaction of excited thiolate with neutral thiol. nih.govacs.org |
| Photoisomerization | Thiophenol | Thione Isomer | Hydrogen atom transfer. rsc.org |
Reactivity with Diverse Organic Functional Groups (e.g., Pyrazolone (B3327878) Derivatives)
The nucleophilic nature of the thiol group allows it to react with a wide range of electrophilic functional groups. Pyrazolone derivatives, which are important scaffolds in medicinal chemistry, possess reactive sites that can potentially react with thiophenols. nih.gov
The C-4 position of pyrazolones can undergo electrophilic substitution, and various functional groups can be introduced at this position. nih.gov While direct reactions of this compound with pyrazolones are not extensively documented, the general reactivity patterns suggest that such reactions are feasible. For example, an iodine-catalyzed reaction of pyrazolones with heterocyclic thiols has been reported, leading to C-S bond formation. researchgate.net This suggests that under appropriate conditions, this compound could potentially react with pyrazolone derivatives to form novel pyrazole-thioether conjugates.
The synthesis of pyrazole (B372694) derivatives is a broad and active area of research, with many methods available for their construction and functionalization. astate.edunih.govresearchgate.net The reaction of pyrazole carbaldehydes with secondary amines and elemental sulfur can produce pyrazole-conjugated thioamides in a metal-free, one-pot reaction. beilstein-journals.org This highlights the potential for incorporating sulfur-containing moieties into pyrazole structures.
| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |
| This compound | Activated Pyrazolone Derivative | Pyrazole-thioether Conjugate | Nucleophilic addition or substitution |
| Pyrazolone | Heterocyclic Thiol | Thio-substituted Pyrazolone | Iodine-catalyzed C-S bond formation researchgate.net |
| Pyrazole Carbaldehyde, Amine, Sulfur | Pyrazole-conjugated Thioamide | Multicomponent reaction beilstein-journals.org |
Coordination Chemistry and Metallosupramolecular Applications of Thiophenol Ligands
4-Chloro-3,5-dimethylthiophenol as a Ligand in Homogeneous and Heterogeneous Catalysis
The sulfur atom in this compound provides a soft donor site that forms strong coordinate bonds with soft Lewis acidic metals such as gold and platinum. This interaction is fundamental to its role in stabilizing metal centers for catalytic applications. The chloro and methyl groups on the phenyl ring modify the ligand's electronic properties and steric bulk, which in turn influences the characteristics of the metal complexes it forms.
Gold-thiolate complexes, particularly atomically precise nanoclusters, represent a significant area of research. These clusters are typically synthesized by the reduction of a gold(III) salt in the presence of a thiolate ligand, such as this compound. The thiolate acts as both a reducing agent and a stabilizing ligand.
The structure of these nanoclusters is often described by a core-shell model, featuring a core of gold(0) atoms protected by an outer layer of gold(I)-thiolate "staple" motifs. acs.orgnih.gov These staples, with general formulas like RS[Au(SR)]ₓ, bind to the gold core, providing exceptional stability. acs.org The precise structure and composition of these clusters, such as Au₂₅(SR)₁₈ or Au₁₄₄(SR)₆₀, dictate their unique electronic and optical properties. rsc.org
Characterization of these complexes involves techniques like X-ray crystallography, mass spectrometry, and NMR spectroscopy. The catalytic activity of gold-thiolate clusters is notable in various organic transformations, including oxidation and C-C coupling reactions. rsc.org The thiolate ligand plays a crucial role in stabilizing the catalytically active gold nanoparticles and can influence the reaction's selectivity and efficiency.
Table 1: Common Structural Motifs in Gold-Thiolate Nanoclusters
| Motif Type | General Formula | Description | Role in Cluster |
|---|---|---|---|
| Monomeric Staple | Au-SR-Au | A single gold(I) atom bridged by two thiolate ligands. | Links different parts of the gold core. nih.gov |
| Dimeric Staple | Au-SR-Au-SR-Au | Two gold(I) atoms bridged by three thiolate ligands. | Provides structural rigidity and protection to the core. nih.gov |
| Bridging Thiolate | Au(0)-S(R)-Au(0) | A thiolate ligand directly bridging two gold(0) atoms on the core surface. | Connects core atoms and influences surface reactivity. |
| Gold-Thiolate Ring | [Au₂(SR)₂] | Cyclic structures that can be part of the protecting layer. | Contributes to the overall stability and electronic structure. acs.org |
Platinum(II) complexes featuring thiophenol-based ligands are synthesized for their potential in catalysis and materials science. The formation of such complexes with ligands analogous to this compound, for instance, various polychlorophenylthiolates, has been systematically studied. bohrium.combohrium.com A common synthetic route involves the reaction of a platinum(II) precursor, such as cis-(PPh₃)₂PtCl₂, with the corresponding thiolate salt, generated in situ. bohrium.com
These reactions typically yield square planar Pt(II) complexes. The specific geometry and nuclearity of the product—whether it is a monomer or a dimer—can be influenced by factors like the steric bulk of the thiolate ligand and the reaction conditions. For example, some complexes may lose a phosphine (B1218219) ligand upon heating to form a more stable dimeric structure. bohrium.com
Characterization of these platinum-thiolato complexes relies heavily on spectroscopic methods, including ³¹P{¹H}-NMR to probe the environment of the phosphine ligands and single-crystal X-ray diffraction to determine the precise molecular structure. bohrium.comresearchgate.net The reactivity of these complexes is an area of active investigation, with potential applications in catalytic cycles that leverage the stability of the platinum-sulfur bond.
Table 2: Synthesis of Platinum(II) Polychlorophenylthiolato Complexes
| Thiolate Ligand (RCl) | Platinum Precursor | Resulting Complex Formula | Reference |
|---|---|---|---|
| 4-Chlorophenylthiolate | cis-(PPh₃)₂PtCl₂ |
trans-(PPh₃)₂Pt(S-4-C₆H₄Cl)₂ |
bohrium.com |
| 3,5-Dichlorophenylthiolate | cis-(PPh₃)₂PtCl₂ |
trans-(PPh₃)₂Pt(S-3,5-C₆H₃Cl₂)₂ |
bohrium.com |
| Pentachlorophenylthiolate | cis-(PPh₃)₂PtCl₂ |
trans-(PPh₃)₂Pt(S-C₆Cl₅)₂ |
bohrium.com |
| 4-Chlorophenylthiolate | (dppf)PtCl₂ |
(dppf)Pt(S-4-C₆H₄Cl)₂ |
bohrium.com |
The concept of hemilability is crucial in the design of modern catalysts. A hemilabile ligand possesses at least two different donor groups, one of which binds strongly to a metal center while the other forms a weaker, reversible bond. researchgate.netnih.gov This allows the ligand to adapt to the electronic requirements of the metal during a catalytic cycle. The weakly bound donor can dissociate to open a coordination site for substrate binding and then re-coordinate to stabilize the complex after the product is released. researchgate.net
A hybrid ligand incorporating a this compound moiety would feature a soft sulfur donor, which typically forms a robust bond with late transition metals. If another, harder donor atom (like oxygen or nitrogen) is part of the ligand structure, it may form a more labile bond. This disparity in bond strength can give rise to hemilabile behavior. nih.gov The adaptability of such ligands is highly advantageous in catalysis, as it can stabilize the active metal center while allowing for the dynamic coordination and dissociation required for catalytic turnover. researchgate.net This principle has been demonstrated in various systems, including those with thioether-functionalized N-heterocyclic carbene ligands. rsc.org
Role of Thiolate Ligands in Novel Metal-Mediated Catalytic Cycles
Thiolate ligands play multifaceted roles in metal-mediated catalysis. Beyond simply acting as spectator ligands that stabilize a metal center, they can be active participants in the catalytic cycle. Their strong σ-donating and moderate π-donating character allows them to modulate the electron density at the metal center, thereby influencing its reactivity.
In some catalytic systems, the thiolate ligand can participate in metal-ligand cooperation. For instance, the S-H bond of a coordinated thiol or the S-C bond can be involved in bond activation steps. Thiolate ligands have been shown to facilitate proton transfer in reactions like H₂ evolution, mimicking the function of the cysteinate ligands found in the active sites of [NiFe] hydrogenases. nih.gov
Furthermore, the redox activity of the sulfur atom can be integral to the catalytic cycle. The thiolate ligand can stabilize different oxidation states of the metal or undergo oxidation itself. This redox switching is a key feature in the catalytic cycle of enzymes like cytochrome P450, where the axial cysteinate ligand is crucial for oxygen activation. semanticscholar.orgdoi.org The development of novel catalytic cycles often draws inspiration from these biological systems, where the unique properties of the metal-thiolate bond are harnessed for challenging chemical transformations. semanticscholar.org
Engineering of Artificial Metalloenzymes Utilizing Genetically Encoded Thiophenol-Based Ligands
A frontier in catalysis is the creation of artificial metalloenzymes (ArMs), which combine the catalytic versatility of transition metals with the high selectivity and efficiency of enzymes. semanticscholar.org One powerful strategy for creating ArMs is to incorporate an unnatural amino acid (UAA) with a novel functional group into a protein scaffold. acs.orgacs.orgresearchgate.net
The genetic encoding of thiophenol-based UAAs, such as 4-mercaptophenylalanine (pSHF), has been a significant breakthrough. nih.govresearchgate.net Natural proteins have a limited number of soft donor ligands (cysteine and methionine), making it challenging to incorporate and stabilize certain noble metals. The introduction of a thiophenol side chain via stop codon suppression provides a soft, aromatic thiol that is an excellent ligand for metals like gold(I). nih.govchemrxiv.org
Researchers have successfully created "gold enzymes" by incorporating pSHF into a protein scaffold and then introducing gold(I) ions. nih.govgoogle.com These ArMs have demonstrated catalytic activity in reactions such as hydroamination, with the protein environment providing a chiral second coordination sphere that induces high regioselectivity (up to 98%). nih.govgoogle.com This approach effectively brings the power of noble-metal catalysis into the realm of enzyme engineering, establishing thiophenols as vital ligands for creating new-to-nature biocatalysts. researchgate.net
Structural Motifs and Nuclearity of Metal Thiolate Clusters and Frameworks
The coordination of thiolate ligands to metal centers can result in a wide array of structural motifs with varying nuclearity, from simple mononuclear complexes to large clusters and extended frameworks. The specific structure is dictated by the nature of the metal, the thiolate ligand, and the synthetic conditions.
Beyond discrete clusters, thiolate ligands can act as linkers in the construction of extended coordination polymers or metal-organic frameworks (MOFs). rsc.org In these materials, metal ions or metal clusters (nodes) are connected by organic ligands to form one-, two-, or three-dimensional networks. amazonaws.commdpi.com Thiol- and thioether-based ligands have been used to create MOFs with unique properties. The sulfur functionality can enhance host-guest interactions or serve as active sites for catalysis or sensing. rsc.orgresearchgate.net The nuclearity of the metal nodes in these frameworks can vary from single ions to binuclear or polynuclear clusters, leading to a vast diversity of network topologies and properties. mdpi.com
Q & A
Q. How can the pKa of 4-Chloro-3,5-dimethylphenol be predicted using computational methods?
The pKa can be estimated using the Hammett equation, which accounts for substituent effects on ionization. For 4-Chloro-3,5-dimethylphenol, the base pKa₀ for phenol is 9.92 (σ = 2.23). The sigma values for meta-CH₃ (-0.06) and para-CH₃ (0.24) are used to calculate the substituent contribution: , closely matching experimental data (9.71) . This method is critical for predicting ionization states in physiological or reaction environments.
Q. What safety protocols are recommended for handling 4-Chloro-3,5-dimethylphenol in laboratory settings?
Key safety measures include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS H317, H319) .
- Working in a fume hood due to toxicity risks (H302, H410).
- Immediate washing with soap/water after skin exposure and consultation with poison control if ingested .
- Avoidance of aquatic contamination due to its long-lasting aquatic toxicity .
Q. What methods are employed to synthesize derivatives such as 4-Chloro-3,5-dimethylphenyl chloroformate?
The chloroformate ester is synthesized by reacting 4-Chloro-3,5-dimethylphenol with phosgene (COCl₂) in the presence of a base (e.g., pyridine) to scavenge HCl. The reaction proceeds under anhydrous conditions in solvents like dichloromethane. This intermediate is pivotal for nucleophilic substitutions (e.g., forming carbamates) in pharmaceutical synthesis .
Q. What are the solubility characteristics of 4-Chloro-3,5-dimethylphenol in common laboratory solvents?
The compound is soluble in organic solvents like benzene, toluene, chloroform, and acetone but only slightly soluble in water. Solubility in alkaline solutions (e.g., NaOH) is enhanced due to deprotonation of the phenolic -OH group . This property guides solvent selection for reactions or extractions.
Advanced Research Questions
Q. How can advanced oxidation processes (AOPs) analyze the environmental degradation of 4-Chloro-3,5-dimethylphenol?
UV/persulfate AOPs generate reactive oxygen species (ROS) like sulfate radicals (SO₄•⁻), which degrade the compound via hydroxylation, dechlorination, and ring-opening pathways. Kinetic studies (e.g., LC/MS and DFT modeling) track intermediates and assess toxicity evolution. For example, degradation byproducts may retain endocrine-disrupting activity, necessitating ecotoxicity assays .
Q. How can researchers resolve contradictions in toxicological data across literature sources?
A systematic two-step screening process is recommended:
- Title/Abstract Screening : Exclude irrelevant studies (e.g., non-mammalian models or non-environmental exposure pathways).
- Full-Text Review : Validate methodologies (e.g., dose-response consistency, assay sensitivity). For chlorophenols, 95 out of 974 studies were deemed relevant in a recent ATSDR review, highlighting the need for stringent inclusion criteria .
Q. What strategies optimize nucleophilic substitution reactions involving 4-Chloro-3,5-dimethylphenyl chloroformate?
Optimization includes:
- Solvent Choice : Use polar aprotic solvents (e.g., THF) to stabilize transition states.
- Temperature Control : Room temperature for amines (to avoid side reactions) vs. reflux for alcohols.
- Stoichiometry : Excess nucleophile (1.2–1.5 equivalents) to drive completion. These parameters are critical for synthesizing carbamates or carbonates with high yields .
Q. How to design experiments to assess the endocrine disruption potential of 4-Chloro-3,5-dimethylphenol?
Use in vitro assays (e.g., ER/AR receptor binding) and in vivo models (e.g., zebrafish or rodent uterotrophic assays). Dose-response studies should evaluate low-dose effects (0.1–10 µM) to mimic environmental exposure. Transcriptomic analysis (RNA-seq) can identify dysregulated pathways, such as steroidogenesis or thyroid hormone signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
